molecular formula C21H27NO B8627199 N-heptyl-2,2-diphenyl-acetamide

N-heptyl-2,2-diphenyl-acetamide

Katalognummer: B8627199
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: IBIIEWDGOKIREP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-heptyl-2,2-diphenyl-acetamide is an organic compound characterized by its heptyl chain attached to a diphenylacetamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-2,2-diphenyl-acetamide typically involves the reaction of heptylamine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-heptyl-2,2-diphenyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Wissenschaftliche Forschungsanwendungen

N-heptyl-2,2-diphenyl-acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Wirkmechanismus

The mechanism of action of N-heptyl-2,2-diphenyl-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-diphenylacetamide: Lacks the heptyl chain, making it less hydrophobic.

    N-octyl-2,2-diphenylacetamide: Similar structure but with an octyl chain instead of a heptyl chain.

    N-hexyl-2,2-diphenylacetamide: Similar structure but with a hexyl chain instead of a heptyl chain

Uniqueness

N-heptyl-2,2-diphenyl-acetamide is unique due to its specific heptyl chain length, which can influence its solubility, hydrophobicity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C21H27NO

Molekulargewicht

309.4 g/mol

IUPAC-Name

N-heptyl-2,2-diphenylacetamide

InChI

InChI=1S/C21H27NO/c1-2-3-4-5-12-17-22-21(23)20(18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16,20H,2-5,12,17H2,1H3,(H,22,23)

InChI-Schlüssel

IBIIEWDGOKIREP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p. 90° C. and MS: m/e=309 (M+) was prepared in accordance with the general method of example 1 from diphenylacetyl chloride and heptylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.